molecular formula C43H46N2O5S B608553 LGD-6972 CAS No. 1207989-09-0

LGD-6972

Katalognummer: B608553
CAS-Nummer: 1207989-09-0
Molekulargewicht: 702.9 g/mol
InChI-Schlüssel: HKJMCBYPVCGZFB-LDLOPFEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LGD-6972 is an orally bioavailable small-molecule glucagon receptor antagonist (GRA) developed as an adjunct therapy for type 2 diabetes mellitus (T2DM). It competitively binds to the glucagon receptor (GCGR), inhibiting cAMP production and glucose synthesis in hepatocytes . Clinical studies demonstrate its efficacy in reducing fasting plasma glucose (FPG) by up to 3.15 mmol/L (56.8 mg/dL) in T2DM patients after 14 days of treatment, alongside dose-dependent reductions in HbA1c (up to 1.20% in Phase 2 trials) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LGD-6972 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production methods for this compound are not publicly available. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LGD-6972 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, hängen von den jeweiligen Reaktionsbedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an den Glucagon-Rezeptor bindet und so die Wirkung von Glucagon hemmt. Diese Hemmung reduziert die Produktion von cyclischem Adenosinmonophosphat (cAMP) und Glukose in der Leber. Der Wirkmechanismus der Verbindung beinhaltet die Unterdrückung der Glukoneogenese und Glykogenolyse, was zu einer verbesserten glykämischen Kontrolle bei Personen mit Typ-2-Diabetes führt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

LGD-6972 functions by inhibiting the glucagon receptor, which plays a crucial role in glucose metabolism. The compound is designed to reduce hyperglycemia by blocking glucagon's action, thereby lowering blood glucose levels. Its pharmacodynamics have been characterized in several studies, demonstrating its efficacy in both healthy subjects and those with T2DM.

Clinical Studies and Findings

  • Phase 1 Studies :
    • Objective : Evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
    • Design : Single ascending dose and multiple ascending dose studies involving healthy subjects and T2DM patients.
    • Results : this compound exhibited linear plasma pharmacokinetics consistent with once-daily dosing. It significantly reduced fasting plasma glucose levels in T2DM subjects, with a maximum reduction of 3.15 mmol/L observed on day 14 .
  • Phase 2 Studies :
    • Objective : Assess the efficacy of this compound as an adjunct to diet and exercise in T2DM patients inadequately controlled on metformin.
    • Results : The study reported statistically significant reductions in hemoglobin A1c (HbA1c) levels after 12 weeks of treatment, with reductions of 0.90%, 0.92%, and 1.20% for doses of 5 mg, 10 mg, and 15 mg respectively, compared to a mere 0.15% reduction with placebo . The drug was well tolerated with no serious adverse effects noted.

Potential Applications Beyond Diabetes

While primarily investigated for T2DM management, this compound may also have implications for type 1 diabetes due to its ability to lower glucose levels effectively. Preclinical studies have shown that it can significantly reduce fasting and non-fasting glucose levels in diabetic mouse models . Additionally, its combination with insulin therapy suggests potential for an insulin-sparing regimen.

Data Summary Table

Study PhaseObjectiveKey FindingsSafety Profile
Phase 1Safety, tolerability, pharmacokineticsSignificant reduction in fasting plasma glucose; linear pharmacokineticsWell tolerated; no hypoglycemia reported
Phase 2Efficacy in T2DM patients on metforminDose-dependent reductions in HbA1c (up to 1.20%)No serious adverse events; favorable lipid profile

Wirkmechanismus

LGD-6972 exerts its effects by binding to the glucagon receptor, thereby inhibiting the action of glucagon. This inhibition reduces the production of cyclic adenosine monophosphate (cAMP) and glucose in the liver. The compound’s mechanism of action involves the suppression of gluconeogenesis and glycogenolysis, leading to improved glycemic control in individuals with type 2 diabetes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Glucagon Receptor Antagonists

Structural and Mechanistic Differences

LGD-6972 is structurally distinct from other GRAs due to its sulfonic acid tail (SAT) , whereas compounds like MK-0893, LY2409021, and PF-06291874 feature a carboxylic acid tail (CAT) . Molecular modeling shows that this compound’s SAT creates a larger binding pocket between helices 6 and 7 of GCGR, altering helix 8 orientation and stabilizing interactions with residues like H361<sup>6.52b</sup> and Q392<sup>7.49b</sup> . This structural difference underpins biased signaling :

  • This compound : Fully antagonizes cAMP (>95%) but partially inhibits β-arrestin recruitment (58–87%) and receptor internalization (6–52%) .

Efficacy and Pharmacodynamic Profiles

Compound HbA1c Reduction (12 weeks) FPG Reduction (T2DM) Key PD Effects
This compound 1.20% (15 mg) 3.15 mmol/L ↑ Fasting glucagon, ↑ GLP-1, no hypoglycemia
MK-0893 0.6–0.8% ~2.5 mmol/L ↑ Liver enzymes, dose-dependent transaminitis
LY2409021 1.3% (Phase 2) ~3.0 mmol/L ↑ LDL cholesterol, reversible transaminitis
PF-06291874 Data limited ~2.0 mmol/L Mild ↑ liver enzymes, no hypoglycemia

This compound’s unique PD profile includes:

  • Dose-dependent increases in fasting glucagon and GLP-1 , suggesting compensatory enteroendocrine feedback .
  • No hypoglycemia in clinical trials due to preserved counter-regulatory mechanisms (e.g., sympathetic responses) .

Pharmacokinetic Advantages

  • Half-life : 43.7–58.6 hours (supports once-daily dosing) .
  • Exposure : Linear PK in T2DM and healthy subjects, with 22.5% higher Cmax under fasting conditions .
  • Accumulation : Steady-state achieved by day 14 (accumulation ratio: 2.5–3.1) .

In contrast, earlier GRAs like MK-3577 required twice-daily dosing due to shorter half-lives (~12 hours) .

Biologische Aktivität

LGD-6972 is a novel, orally bioavailable glucagon receptor antagonist (GRA) developed by Ligand Pharmaceuticals for the treatment of type 2 diabetes mellitus (T2DM). This compound works by inhibiting glucagon action, which is critical in regulating glucose metabolism and maintaining glycemic control. The following sections detail the pharmacokinetics, pharmacodynamics, clinical study results, and safety profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various studies, demonstrating its absorption, distribution, metabolism, and excretion characteristics.

  • Absorption : this compound is well absorbed after oral administration. In single ascending dose studies, it was administered in doses ranging from 2 mg to 480 mg to healthy subjects and T2DM patients. The time to maximum concentration (TmaxT_{max}) was typically reached within 6-8 hours post-dose .
  • Plasma Concentration : The maximum concentration (CmaxC_{max}) and overall exposure (area under the curve, AUCAUC) increased with higher doses. For instance, in healthy subjects taking 40 mg of this compound in a fasted state, CmaxC_{max} was 22.5% higher compared to those who were fed .
  • Half-Life : The elimination half-life of this compound ranged from 39.2 to 58.5 hours across different studies, indicating a prolonged action suitable for once-daily dosing .

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily linked to its action as a glucagon receptor antagonist:

  • Glucose Regulation : Clinical trials have shown that this compound significantly lowers fasting plasma glucose levels and HbA1c in T2DM patients. In a Phase 2 study, patients receiving doses of 5 mg, 10 mg, or 15 mg experienced statistically significant reductions in HbA1c levels after 12 weeks of treatment (p < 0.0001) .
  • Hormonal Effects : The administration of this compound led to an increase in fasting glucagon levels while decreasing glucagon levels after an oral glucose load. Insulin levels were observed to rise in response to glucose intake, indicating improved insulin sensitivity .

Phase I Studies

Two Phase I trials assessed the safety, tolerability, and pharmacokinetics of this compound:

  • Study Design : A randomized, double-blind, placebo-controlled study with both single and multiple doses.
    • Participants : Healthy subjects (n = 48) and T2DM patients (n = 36).
    • Findings : Dose-dependent decreases in fasting plasma glucose were noted across all groups with a maximum reduction of 3.15 mmol/L observed on day 14 in T2DM subjects. No hypoglycemic events were reported .

Phase II Studies

A Phase II trial further confirmed the efficacy of this compound:

  • Design : Double-blind, placebo-controlled study over 12 weeks.
  • Participants : Subjects inadequately controlled on metformin (n = 148).
  • Results : Significant reductions in HbA1c were noted at all doses tested (5 mg: -0.90%, 10 mg: -0.92%, and 15 mg: -1.20%). Safety assessments indicated that this compound was well tolerated with minimal adverse effects .

Safety Profile

The safety profile of this compound has been robust across clinical trials:

  • Adverse Events : No severe hypoglycemic events were reported; mild increases in liver enzymes (ALT and AST) were observed but were not clinically significant or dose-related .
  • Clinical Parameters : There were no notable changes in hematology or clinical chemistry parameters associated with the treatment .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LGD-6972 in modulating glucose homeostasis, and how can this be experimentally validated?

this compound acts as a selective glucagon receptor (GCGR) antagonist, inhibiting glucagon-induced hepatic glucose production. To validate this mechanism, researchers can use in vitro assays measuring cAMP production in GCGR-transfected cells exposed to glucagon, with this compound dose-response curves . In vivo, rodent models (e.g., streptozotocin-induced diabetic mice) can assess glucose-lowering effects via oral glucose tolerance tests (OGTT) and insulin/glucagon level measurements .

Q. What experimental models are appropriate for evaluating the efficacy of this compound in type 2 diabetes (T2DM) research?

Key models include:

  • Genetic models : db/db mice or Zucker diabetic fatty (ZDF) rats to study hyperglycemia and insulin resistance.
  • Pharmacological models : High-fat diet (HFD)-fed mice with metformin co-administration to mimic clinical scenarios .
  • Acute glucagon challenge tests in non-human primates to assess acute glucose modulation . Ensure models incorporate longitudinal HbA1c measurements and pancreatic histopathology to evaluate long-term efficacy and safety .

Q. How should clinical trials for this compound be designed to ensure robust pharmacokinetic (PK) and pharmacodynamic (PD) data?

Phase I trials should include single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers, measuring plasma concentrations (LC-MS/MS) and glucagon/insulin levels post-glucose challenge . For Phase II, randomized, double-blind, placebo-controlled trials in T2DM patients on metformin are critical, with endpoints like HbA1c reduction, fasting glucose, and safety markers (e.g., liver enzymes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on fasting glucagon levels?

While this compound reduces glucose, fasting glucagon levels paradoxically increase in some studies. Methodological approaches include:

  • Mechanistic assays : Measure hepatic glycogenolysis and gluconeogenesis pathways (e.g., PEPCK activity) to distinguish direct vs. compensatory effects .
  • Longitudinal sampling : Frequent blood draws during OGTT to correlate transient glucagon spikes with glucose dynamics .
  • Comparative studies : Contrast this compound with other GCGR antagonists to identify molecule-specific effects .

Q. What methodologies are recommended for assessing this compound’s safety profile, particularly regarding hepatotoxicity?

  • Preclinical : Monitor serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in rodent chronic toxicity studies (e.g., 12-week dosing) .
  • Clinical : Incorporate liver function tests (LFTs) at baseline and every 4 weeks in trials, with dose adjustments if ALT/AST exceed 3× upper limit of normal .
  • Omics approaches : Transcriptomic analysis of liver tissue to identify pathways linked to transaminase elevation .

Q. How can researchers optimize this compound’s therapeutic window when combined with other antidiabetic agents?

  • Pharmacokinetic modeling : Use population PK/PD models to predict drug-drug interactions (e.g., with metformin) and adjust dosing regimens .
  • Synergy studies : Conduct isobolographic analyses in HFD-fed mice to quantify additive/synergistic effects with GLP-1 receptor agonists .
  • Safety endpoints : Prioritize hypoglycemia risk assessment via continuous glucose monitoring (CGM) in combination trials .

Q. What statistical strategies are effective for analyzing contradictory outcomes in this compound trials, such as HbA1c reduction vs. transient hyperglucagonemia?

  • Mixed-effects models : Account for intra-patient variability in glucagon levels over time.
  • Mediation analysis : Determine if HbA1c changes are directly due to GCGR antagonism or mediated by secondary factors (e.g., insulin secretion) .
  • Subgroup analysis : Stratify patients by baseline glucagon levels to identify responders/non-responders .

Q. Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in preclinical studies of this compound?

  • Standardized protocols : Adopt CONSORT guidelines for animal studies, including blinding, randomization, and power calculations .
  • Open data : Share raw datasets (e.g., glucose measurements, histopathology images) via repositories like Figshare or Zenodo .
  • Reagent validation : Use commercially available reference standards (e.g., HY-12525 for this compound) with certificates of analysis .

Q. What biomarkers are most reliable for evaluating this compound’s efficacy in early-phase trials?

  • Primary : HbA1c (glycemic control), fasting plasma glucose (FPG).
  • Secondary : OGTT-derived area under the curve (AUC), active GLP-1 levels (ELISA/MSD assays) .
  • Exploratory : FGF-21 (hepatokine linked to metabolic effects) and lipidomics profiling .

Q. How should contradictory findings between animal models and human trials be addressed?

  • Cross-species PK/PD modeling : Compare drug exposure (AUC, Cmax) and target engagement (e.g., GCGR occupancy) between species .
  • Organ-on-chip systems : Use human hepatocyte cultures to bridge preclinical and clinical data .
  • Meta-analysis : Aggregate data from multiple trials to identify consistent trends vs. outliers .

Eigenschaften

IUPAC Name

2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N2O5S/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50)/t39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJMCBYPVCGZFB-LDLOPFEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207989-09-0
Record name LGD-6972
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207989090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LGD-6972
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LGD-6972
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IJ842I0Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LGD-6972
Reactant of Route 2
Reactant of Route 2
LGD-6972
Reactant of Route 3
Reactant of Route 3
LGD-6972
Reactant of Route 4
Reactant of Route 4
LGD-6972
Reactant of Route 5
Reactant of Route 5
LGD-6972
Reactant of Route 6
Reactant of Route 6
LGD-6972

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.